molecular formula C20H21N3O4S2 B6558481 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1040659-26-4

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B6558481
CAS No.: 1040659-26-4
M. Wt: 431.5 g/mol
InChI Key: KFAYERWJLZNEQK-UHFFFAOYSA-N
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Description

2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide-linked 2-methoxy-5-methylphenyl moiety at position 2.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-4-9-18(27-2)17(10-13)23-19(24)11-15-12-28-20(22-15)21-14-5-7-16(8-6-14)29(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAYERWJLZNEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given the compound’s structure, it may interact with multiple pathways in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects could include changes in cellular signaling, gene expression, or other cellular processes. More research is needed to understand these effects and their implications for health and disease.

Biological Activity

The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a thiazole derivative with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a methanesulfonyl group, which contribute to its solubility and reactivity. The molecular formula is C20H21N3O4S2C_{20}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 431.5 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄S₂
Molecular Weight431.5 g/mol
CAS Number1040658-96-5

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in cellular processes. Its potential mechanisms include:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes that regulate cell proliferation and survival, impacting cancer cell growth.
  • Anti-inflammatory Effects : The presence of the methanesulfonyl group may enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antitumor Activity

Several studies have explored the antitumor effects of thiazole derivatives similar to this compound. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth in various cancer models. A notable study demonstrated that related thiazole compounds inhibited the proliferation of malignant pleural mesothelioma cells through ERK blockade and CD44 downregulation .

Case Studies

  • In Vitro Studies : Research on similar thiazole derivatives has shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies often employ assays such as MTT or cell viability assays to determine IC50 values.
  • In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size and improved survival rates compared to control groups. These findings suggest that compounds like this compound may have therapeutic potential in oncology.

Comparative Analysis

Comparative studies with structurally similar compounds highlight the unique biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamideContains both thiazole and methanesulfonamide groupsSimilar reactivity but different substituents affecting biological activity
(4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamineLacks the benzothiazole ringFocused on amine functionality rather than acetamide

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into:

  • Molecular Target Identification : Identifying specific proteins or pathways affected by this compound will clarify its therapeutic potential.
  • Clinical Trials : Conducting clinical trials will be essential to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,3-thiazole core distinguishes it from triazole () and thiazolidinone () analogues.
  • The 2-methoxy-5-methylphenyl acetamide moiety is shared with triazole derivatives (), suggesting similar pharmacokinetic profiles.

Key Observations :

  • The methanesulfonyl group in the target compound may confer kinase-inhibitory or anti-inflammatory properties, akin to sulfonamide derivatives ().
  • Triazole-based analogues exhibit anti-exudative activity (), suggesting the target compound could share similar efficacy if tested in inflammation models.
  • Thiazolidinone derivatives () emphasize the role of heterocyclic cores in modulating receptor-specific activities.

Physicochemical and Pharmacokinetic Comparison

Critical physicochemical parameters influence bioavailability and drug-likeness:

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors Metabolic Stability (CYP450) Reference ID
Target Compound ~3.2 ~0.05 (Low) 3/6 Moderate (sulfonyl cleavage) N/A
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ~2.8 ~0.1 2/7 Low (nitro reduction)
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide ~2.5 ~0.2 3/8 High

Key Observations :

  • Methanesulfonyl and methoxy groups may enhance metabolic stability relative to nitro-containing analogues ().
  • The three hydrogen bond donors (amide NH, thiazole NH) could facilitate target binding but may limit oral bioavailability.

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